5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole core, a piperidine ring, and a methoxypyrazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Methoxypyrazine Moiety: This step often involves the use of coupling reactions, such as Suzuki-Miyaura coupling, to attach the methoxypyrazine group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazine moiety and have been studied for their biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of 5-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one lies in its multifaceted structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a benzoxazole core, piperidine ring, and methoxypyrazine moiety makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-23(18-19(29-3)22-9-8-21-18)13-14-6-10-25(11-7-14)31(27,28)15-4-5-17-16(12-15)24(2)20(26)30-17/h4-5,8-9,12,14H,6-7,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDGJZYZIPRLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)CN(C)C4=NC=CN=C4OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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